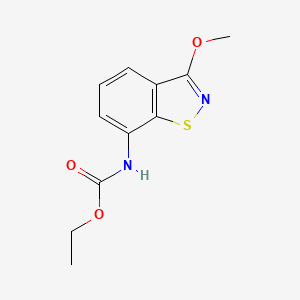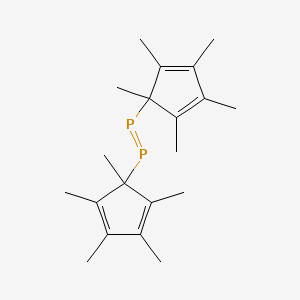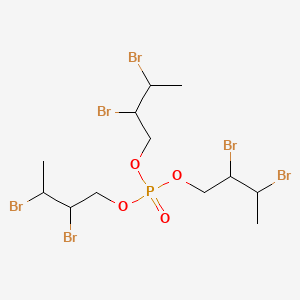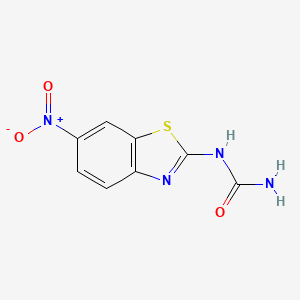
ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of solvents such as ethanol or dioxane and catalysts like sodium persulfate or other oxidizing agents .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: It is used in the development of new materials, such as fluorescence materials and imaging reagents.
Wirkmechanismus
The mechanism of action of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring system allows for strong binding interactions with these targets, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound with a wide range of biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar pharmacological properties.
Uniqueness
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104121-70-2 |
|---|---|
Molekularformel |
C11H12N2O3S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(14)12-8-6-4-5-7-9(8)17-13-10(7)15-2/h4-6H,3H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
OZQLRFZPONGPRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC2=C1SN=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)







![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)



